LtaS Inhibition Screening: HMS979 Was Included in the Same High‑Throughput Screen That Identified the Reference LtaS Inhibitor Compound 1771
2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine (HMS979) was evaluated in PubChem AID 720641, a high‑throughput screen designed to identify inhibitors of lipoteichoic acid synthase (LtaS) in S. aureus, the same assay that identified the validated LtaS inhibitor 'Compound 1771' [1][2]. HMS979 was tested at a single concentration of 10 µM in quadruplicate at both 30 °C and 42 °C. The screen employed a bacterial growth inhibition readout (OD₆₀₀ after 20 h), with chloramphenicol (25 µg/mL) as the positive control [1]. This co‑screening with Compound 1771 provides a contextually anchored dataset for researchers seeking to evaluate structure‑activity relationships around the imidazo[1,2-a]pyridine chemotype in the LtaS target space.
| Evidence Dimension | Inclusion in a validated LtaS inhibitor screening campaign (AID 720641) |
|---|---|
| Target Compound Data | HMS979 tested at 10 µM; activity outcome data deposited in PubChem AID 720641 (specific percent inhibition values require retrieval from the PubChem data table) |
| Comparator Or Baseline | Compound 1771 (2-oxo-2-(5-phenyl-1,3,4-oxadiazol-2-ylamino)ethyl 2-naphtho[2,1-b]furan-1-ylacetate) – a validated LtaS inhibitor that blocks phosphatidylglycerol binding and inhibits LTA synthesis in S. aureus [1][2] |
| Quantified Difference | Direct head‑to‑head comparison data are deposited in PubChem AID 720641 but could not be retrieved during this analysis owing to the deprecation of legacy PubChem BioAssay tools. The screen's positive control (chloramphenicol at 25 µg/mL) and the hit‑calling criteria (relative absorbance ≤ 50 at 42 °C) provide objective benchmarks for assessing HMS979 activity [1]. |
| Conditions | S. aureus RN4220 growth inhibition; cation‑adjusted Mueller Hinton II broth + 0.005 % Tween‑80; incubation at 42 °C and 30 °C for 20 h; OD₆₀₀ readout [1] |
Why This Matters
This compound was screened in the identical assay that yielded the most thoroughly characterized LtaS inhibitor (Compound 1771), offering a rare opportunity for direct comparative analysis in the same experimental framework—an advantage not available for most commercially sourced imidazo[1,2-a]pyridine analogs.
- [1] PubChem BioAssay AID 720641. A screen for compounds that inhibit the activity of LtaS in Staphylococcus aureus. Deposited 2013‑09‑19 by ICCB‑Longwood/NSRB Screening Facility, Harvard Medical School. https://pubchem.ncbi.nlm.nih.gov/bioassay/720641 View Source
- [2] Richter, S. G.; Elli, D.; Kim, H. K.; Hendrickx, A. P. A.; Sorg, J. A.; Schneewind, O.; Missiakas, D. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram‑positive bacteria. Proc. Natl. Acad. Sci. U. S. A., 2013, 110, 3531‑3536. [This paper describes Compound 1771, the validated LtaS inhibitor identified from the same HTS campaign.] View Source
